The Biological Activity of 14S(15R)-EET Methyl Ester: A Technical Guide
The Biological Activity of 14S(15R)-EET Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a chemically modified derivative of 14(S),15(R)-EET, a bioactive lipid metabolite of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, particularly isoforms CYP2C and CYP2J.[1][2] As an esterified form, it exhibits distinct physicochemical properties that may influence its stability, cell permeability, and metabolic fate, while retaining significant biological activity. This technical guide provides a comprehensive overview of the known biological activities of 14S(15R)-EET methyl ester and its parent compound, with a focus on its vasodilatory, signaling, and anti-inflammatory properties.
Core Biological Activities
The primary biological activities of 14S(15R)-EET methyl ester and its de-esterified form, 14,15-EET, revolve around their potent effects on the cardiovascular system. These compounds are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[3][4][5][6]
Vasodilation
14S(15R)-EET methyl ester is a potent vasodilator.[7][8][9][10] Studies have demonstrated its ability to induce relaxation in pre-contracted arterial rings, indicating a direct effect on vascular smooth muscle cells.[3][5][7][8][9][10] The vasodilatory effect is stereospecific, with the 14(S),15(R) enantiomer being more potent than the 14(R),15(S) enantiomer.[3][11] The methyl ester form retains the full vasodilatory activity of the parent compound.[3][11]
Signaling Pathways
The signaling mechanisms of 14,15-EET and its methyl ester are complex and involve multiple pathways. A key mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[2][12] This leads to membrane hyperpolarization and subsequent vasodilation.[3][5][6] The activation of these channels is thought to be mediated by a G-protein-coupled receptor (GPCR), likely coupled to a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][13][14]
Beyond vasodilation, 14,15-EET is also involved in mitogenic signaling. It can transactivate the epidermal growth factor receptor (EGFR) through a metalloproteinase-dependent release of heparin-binding EGF-like growth factor (HB-EGF).[15] This, in turn, activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[12][15]
Anti-inflammatory Effects
Emerging evidence suggests that EETs, including 14,15-EET, possess anti-inflammatory properties.[16] They have been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules, thereby reducing the recruitment of inflammatory cells to the vascular endothelium.[17] However, some studies indicate that 14,15-EET may increase monocyte adherence, suggesting a complex and context-dependent role in inflammation.[17]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of 14S(15R)-EET methyl ester and related compounds.
| Compound | Parameter | Value | Species/System | Reference |
| 14S(15R)-EET methyl ester | Ki (competitive binding) | 612.5 nM | Guinea pig monocytes | [7][8][9][10] |
| EC50 (vasodilation) | 4 pM | Canine epicardial arterioles | [7][8][9][10] | |
| EC50 (vasodilation) | 3 pM | Porcine subepicardial arterioles | [7][8][9][10] | |
| 14,15-EET | EC50 (vasodilation) | 10⁻⁶ M | Bovine coronary arterial rings | [3][11] |
| Kd (membrane binding) | 14 nM | U937 cells | [14] | |
| Kd (membrane binding) | 35 nM | Pig monocytes | [14] | |
| 11,12-EET | IC50 (inhibition of VCAM-1) | 20 nM | Not specified | [17] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by 14,15-EET.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of 14S(15R)-EET methyl ester.
Competitive Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of 14S(15R)-EET methyl ester to its putative receptor.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a relevant cell type (e.g., guinea pig monocytes).[7][8][9][10]
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled EET (e.g., [³H]14(15)-EET) and varying concentrations of the unlabeled competitor, 14S(15R)-EET methyl ester.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Vascular Reactivity Assay (Arterial Rings)
-
Objective: To assess the vasodilatory potency (EC50) of 14S(15R)-EET methyl ester.
-
Methodology:
-
Tissue Preparation: Isolate and cut arteries (e.g., bovine coronary arteries, canine epicardial arterioles) into rings.[3][5][7][8][9][10]
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
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Contraction: Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, endothelin).[4]
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Cumulative Concentration-Response Curve: Add increasing concentrations of 14S(15R)-EET methyl ester to the organ bath and record the changes in isometric tension.
-
Data Analysis: Plot the relaxation response as a percentage of the pre-contraction and determine the EC50 value.
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Conclusion
14S(15R)-EET methyl ester is a biologically active lipid molecule with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its potent vasodilatory effects, mediated through the activation of BKCa channels, and its involvement in complex signaling pathways underscore its importance as a research tool and a potential drug lead. Further investigation into its anti-inflammatory properties and the precise nature of its receptor interactions will be crucial for fully elucidating its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
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- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. journals.physiology.org [journals.physiology.org]
- 13. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitogenic Activity and Signaling Mechanism of 2-(14,15- Epoxyeicosatrienoyl)Glycerol, a Novel Cytochrome P450 Arachidonate Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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